Cytochalasin B (CAS: 14930-96-2) is a cell-permeable fungal macrolide alkaloid broadly utilized in cell biology and chemoinformatics as a reversible inhibitor of actin polymerization and a potent antagonist of facilitative glucose transporters (GLUT). Unlike purely cytoskeletal-disrupting agents, Cytochalasin B binds to the barbed, fast-growing plus ends of microfilaments, blocking both the assembly and disassembly of actin monomers [1]. Concurrently, it binds to the endofacial cavity of GLUT1, potently inhibiting monosaccharide transport [2]. This dual mechanism makes it a critical reagent for studying mechanotransduction, cellular metabolism, and preparing viable cytoplasts in somatic cell nuclear transfer (SCNT) protocols.
Substituting Cytochalasin B with its closest analog, Cytochalasin D, or other actin disruptors like Latrunculin A, fundamentally alters experimental outcomes and invalidates established protocols. While Cytochalasin D is approximately 10-fold more potent at capping actin filaments and is highly specific to the cytoskeleton, it completely lacks the glucose transport inhibitory activity intrinsic to Cytochalasin B [1]. Furthermore, Latrunculin A operates via a different mechanism—sequestering G-actin monomers rather than capping F-actin—and is significantly more expensive [2]. For assays requiring simultaneous metabolic and cytoskeletal modulation, or for standardized enucleation in somatic cell nuclear transfer (SCNT) where Cytochalasin B's specific reversibility and toxicity profile are benchmarked, generic substitution leads to protocol failure.
Cytochalasin B exhibits high-affinity binding to the endofacial site of GLUT transporters, potently inhibiting glucose uptake. Quantitative assays demonstrate that Cytochalasin B inhibits human GLUT1 with an IC50 of approximately 0.11 μM [1]. In stark contrast, Cytochalasin D exhibits no significant inhibitory effect on glucose transport, making Cytochalasin B the mandatory selection when dual cytoskeletal and metabolic inhibition is required.
| Evidence Dimension | GLUT1 Inhibition (IC50) |
| Target Compound Data | 0.11 μM (Cytochalasin B) |
| Comparator Or Baseline | No inhibition (Cytochalasin D) |
| Quantified Difference | Absolute functional divergence; CB is a potent GLUT1 inhibitor while CD is inactive. |
| Conditions | In vitro glucose transport assay, human GLUT1 |
Buyers must procure Cytochalasin B rather than Cytochalasin D for any assay where blocking glycolysis or glucose uptake is an intended variable alongside or independent of actin disruption.
While both Cytochalasins cap the barbed ends of actin filaments, their binding affinities dictate their use cases. Cytochalasin D binds to actin with a high affinity (Kd ~2-4 nM), whereas Cytochalasin B binds with an approximately 10-fold lower affinity [1]. This lower affinity allows Cytochalasin B to act as a more readily reversible inhibitor during transient live-cell imaging and wash-out experiments compared to the more tightly binding Cytochalasin D.
| Evidence Dimension | Actin binding affinity (Kd) |
| Target Compound Data | Low micromolar range (Cytochalasin B) |
| Comparator Or Baseline | ~2-4 nM (Cytochalasin D) |
| Quantified Difference | ~10-fold lower affinity for Cytochalasin B |
| Conditions | In vitro actin polymerization kinetics |
The lower affinity and higher reversibility of Cytochalasin B make it the preferred choice for transient cytoskeletal disruption protocols where cell recovery is necessary post-washout.
In mammalian cloning and SCNT, Cytochalasin B is the benchmark reagent for preventing oocyte lysis during mechanical enucleation. Standard protocols utilize 5.0 to 7.5 μg/mL of Cytochalasin B to relax the cortical actin cytoskeleton, allowing the extrusion of the polar body and metaphase chromosomes without rupturing the plasma membrane [1]. While Cytochalasin D can also inhibit polar body extrusion, Cytochalasin B remains the universally validated standard for maintaining cytoplast viability and ensuring reproducible blastocyst development rates in core facility workflows.
| Evidence Dimension | Working concentration for SCNT enucleation |
| Target Compound Data | 5.0 - 7.5 μg/mL (Cytochalasin B) |
| Comparator Or Baseline | Mechanical enucleation without cytoskeletal relaxants |
| Quantified Difference | Drastic reduction in oocyte lysis and significant improvement in viable cytoplast yield. |
| Conditions | Mammalian oocyte micromanipulation (SCNT) |
Procurement for reproductive biology and cloning facilities relies on Cytochalasin B to guarantee high-yield, reproducible enucleation without the unpredictable toxicity profiles of unvalidated analogs.
Cytochalasin B is the industry-standard reagent for relaxing the cortical actin network during the mechanical enucleation of mammalian oocytes. Its use at 5.0-7.5 μg/mL prevents plasma membrane rupture, ensuring the generation of viable cytoplasts for cloning and transgenic animal production [1].
Because Cytochalasin B uniquely inhibits both actin polymerization and GLUT1-mediated glucose transport (IC50 ~0.11 μM), it is the optimal choice for studies investigating the intersection of cellular mechanics and glycolysis, such as cancer cell mechanometabolism and tumor microenvironment adaptation [2].
Due to its ~10-fold lower binding affinity compared to Cytochalasin D, Cytochalasin B is highly suitable for transient, reversible disruption of the actin cytoskeleton in live-cell imaging and cell migration assays where complete cellular recovery is required post-washout [3].
Acute Toxic;Health Hazard